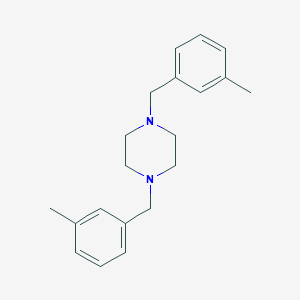

1,4-Bis(3-methylbenzyl) piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

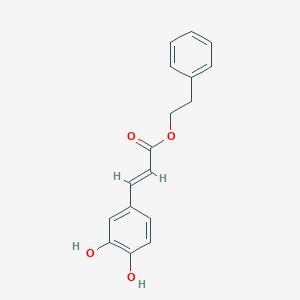

1,4-Bis(3-methylbenzyl)piperazine is an organic compound with the molecular formula C20H26N2 . It has an average mass of 294.434 Da and a monoisotopic mass of 294.209595 Da . It is used as a synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the asymmetric lithiation-substitution of α-methylbenzyl piperazines .Molecular Structure Analysis

The piperazine ring can be regarded as three moieties: plane A composed of N(2)–C(12)–C(13), ring B composed of C(12)–C(13)–C(12A)–C(13A), and plane C composed of N(2A)–C(12A)–C(13A) .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The synthesized 5,5′-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol) was selected as a precursor to give 1,4-bis(5-hydrazinyl-1,3,4-thiadiazol-2-yl)piperazine and 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 407.9±40.0 °C at 760 mmHg, and a flash point of 181.2±15.2 °C . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

Antibacterial and Biofilm Inhibition Activities

- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds demonstrated more effective biofilm inhibition activities than the reference drug Ciprofloxacin, highlighting their potential as antibacterial agents Ahmed E. M. Mekky, S. Sanad, 2020.

DNA Binding and Cleavage

- Mononuclear copper(II) complexes of acyclic Schiff's base ligands, including derivatives of piperazine, have shown to bind strongly with calf thymus DNA and exhibit efficient oxidative cleavage of plasmid DNA, suggesting potential applications in cancer therapy and genetic engineering A. Jayamani, V. Thamilarasan, N. Sengottuvelan, P. Manisankar, S. Kang, Young‐Inn Kim, V. Ganesan, 2014.

Synthesis Methodologies and Chemical Properties

A simple and efficient synthesis methodology for the antimigraine drug Lomerizine, which involves a piperazine derivative, has been outlined, offering a scalable approach for its large-scale preparation A. Narsaiah, J. Kumar, 2010.

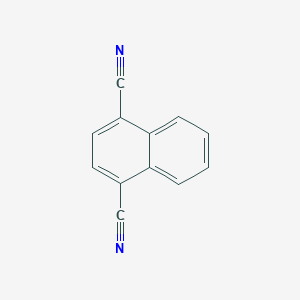

Structural and dimensional properties of AgI-bis(cyanobenzyl)piperazine coordination polymers were explored, revealing how ligand geometry and stoichiometry influence the formation of extended networks. This study provides insights into the design of novel materials with potential applications in catalysis, sensing, and separation technologies L. J. Beeching, C. Hawes, D. R. Turner, S. Batten, 2014.

Development of Novel Compounds

Sulfurated diketopiperazines from a symbiotic fungus showed narrow spectrum antibacterial activity against Gram-positive bacteria, indicating the potential of piperazine derivatives in discovering new antibiotics Zhen-Zhen Shi, Fengping Miao, Sheng-Tao Fang, Xiu-li Yin, Naiyun Ji, 2018.

Synthesis of antioxidants based on piperazine derivatives has been conducted, highlighting the capability of such compounds to act as effective antioxidants, which could have applications in pharmaceuticals and materials science S. Y. Prabawati, 2016.

Safety And Hazards

Propriétés

IUPAC Name |

1,4-bis[(3-methylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-5-3-7-19(13-17)15-21-9-11-22(12-10-21)16-20-8-4-6-18(2)14-20/h3-8,13-14H,9-12,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANALMXREFYDTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(3-methylbenzyl) piperazine | |

CAS RN |

625406-13-5 |

Source

|

| Record name | 1,4-Bis(3-methylbenzyl) piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625406135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BIS(3-METHYLBENZYL) PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54FAC8M3V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)